molecular formula C19H17N3O5S B446872 5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE

5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE

Cat. No.: B446872
M. Wt: 399.4g/mol
InChI Key: MGPFQJNDWRBPRD-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including an amino group, an ethoxy group, and a nitrophenyl group, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through etherification reactions using ethyl iodide and a suitable base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions followed by coupling with the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiazole groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the thiazole ring can lead to sulfoxides or sulfones.

Scientific Research Applications

5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-amino-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (5Z)-2-amino-5-[[3-ethoxy-4-[(4-aminophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent.

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4g/mol

IUPAC Name

(5Z)-2-amino-5-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H17N3O5S/c1-2-26-16-9-13(10-17-18(23)21-19(20)28-17)5-8-15(16)27-11-12-3-6-14(7-4-12)22(24)25/h3-10H,2,11H2,1H3,(H2,20,21,23)/b17-10-

InChI Key

MGPFQJNDWRBPRD-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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